REACTION_CXSMILES
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[C-:1]#[C-:2].[Li+].[Li+].[Cl:5][CH2:6][CH2:7][CH2:8][CH2:9]C(=O)C.O.[O:14]1[CH2:19][CH2:18]OCC1>>[Cl:5][CH2:6][CH2:7][CH2:8][CH2:9][C:19]([OH:14])([CH3:18])[C:1]#[CH:2] |f:0.1.2|
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
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[C-]#[C-].[Li+].[Li+]
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Name
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|
Quantity
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269.2 g
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Type
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reactant
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Smiles
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ClCCCCC(C)=O
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Name
|
|
Quantity
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500 mL
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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800 mL
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Type
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reactant
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Smiles
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O1CCOCC1
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Type
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CUSTOM
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Details
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while stirring vigorously
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling in ice
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Type
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CUSTOM
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Details
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rose to 48° C
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Type
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CUSTOM
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Details
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The exothermic reaction
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Type
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ADDITION
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Details
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were cautiously added
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Type
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FILTRATION
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Details
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the mixture was filtered, most of the dioxane
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Type
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DISTILLATION
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Details
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was distilled off under reduced pressure
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted exhaustively with chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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the extract was dried over sodium sulfate
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Type
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CUSTOM
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Details
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the solvent was evaporated off under reduced pressure
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Type
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DISTILLATION
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Details
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the residue was subjected to fractional distillation
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Name
|
|
Type
|
|
Smiles
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ClCCCCC(C#C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |